phenacyl furan-2-carboxylate chemical structure and properties
phenacyl furan-2-carboxylate chemical structure and properties
An In-depth Technical Guide to Phenacyl Furan-2-carboxylate: Synthesis, Properties, and Applications
Introduction
The furan ring is a foundational five-membered aromatic heterocycle that serves as a critical structural scaffold in a multitude of pharmacologically active compounds.[1] Its derivatives are noted for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Furan-2-carboxylic acid (also known as 2-furoic acid), a simple derivative, is a key starting material in the synthesis of more complex molecules and is used as a preservative and flavoring agent.[4][5]
In the fields of organic synthesis and drug development, the strategic manipulation of functional groups is paramount. The carboxylic acid moiety of furan-2-carboxylic acid, while often crucial for biological activity, can present challenges during multi-step syntheses or affect the pharmacokinetic profile of a drug candidate. To overcome this, chemists often employ protecting groups. The phenacyl group is a well-established and versatile protecting group for carboxylic acids, forming a stable ester linkage that can be cleaved under specific and mild conditions.[6]
This technical guide provides a comprehensive examination of phenacyl furan-2-carboxylate , the ester conjugate of these two important moieties. We will delve into its chemical structure, physicochemical and spectroscopic properties, a detailed synthesis protocol, and its principal applications as a synthetic intermediate and potential prodrug. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Part 1: Molecular Profile and Physicochemical Properties
Chemical Structure
Phenacyl furan-2-carboxylate is an ester formed from the condensation of furan-2-carboxylic acid and 2-hydroxy-1-phenylethanone (phenacyl alcohol). The structure features a furan ring connected via an ester linkage to a phenacyl moiety.
Caption: Chemical structure of phenacyl furan-2-carboxylate.
IUPAC Name and Identifiers
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Systematic IUPAC Name: 2-oxo-2-phenylethyl furan-2-carboxylate
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Molecular Formula: C₁₃H₁₀O₄
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Molecular Weight: 230.22 g/mol
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CAS Number: Not broadly assigned; treated as a derivative.
Physicochemical Properties
The following table summarizes the known properties of the parent acid and the predicted properties for the phenacyl ester. Phenacyl esters are often crystalline solids, which can be advantageous for purification.[6]
| Property | Furan-2-Carboxylic Acid (Known) | Phenacyl Furan-2-carboxylate (Predicted) |
| Appearance | White to beige crystalline powder[4][5] | White to off-white crystalline solid |
| Melting Point (°C) | 128 - 132[4] | > 100 (Expected to be significantly higher than the parent acid) |
| Boiling Point (°C) | 230 - 232[4] | > 300 (High boiling point expected due to increased mass and polarity) |
| Solubility in Water | 36 g/L at 20 °C[5] | Low to insoluble |
| Solubility in Organics | Soluble in ethanol, ether, acetone[5] | Soluble in chloroform, ethyl acetate, DMF, acetone |
| pKa | 3.12 at 25 °C[4] | Not applicable (no acidic proton) |
Part 2: Spectroscopic Characterization (Predicted)
As a distinct chemical entity, phenacyl furan-2-carboxylate would exhibit a unique spectroscopic fingerprint derived from its constituent parts.
¹H NMR Spectroscopy
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Furan Protons: Three distinct signals in the aromatic region (~6.5-7.8 ppm). The proton at C5 (adjacent to the oxygen) would be the most deshielded, followed by the proton at C3 (adjacent to the carboxylate), and finally the proton at C4. Expect doublet, doublet of doublets, and doublet splitting patterns.
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Methylene Protons (-CH₂-): A sharp singlet at approximately 5.3-5.5 ppm. This signal is characteristic of the methylene bridge between the ester oxygen and the ketone.
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Phenyl Protons: A series of multiplets between 7.4-8.0 ppm. The protons ortho to the ketone (C2' and C6') will be the most deshielded due to the electron-withdrawing effect of the carbonyl group.
¹³C NMR Spectroscopy
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Carbonyl Carbons: Two distinct signals in the downfield region. The ester carbonyl (C=O) is expected around 158-162 ppm, while the ketone carbonyl is significantly more deshielded, appearing around 190-195 ppm.
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Furan Carbons: Four signals corresponding to the furan ring carbons, typically in the 110-150 ppm range.
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Methylene Carbon (-CH₂-): A signal around 65-70 ppm.
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Phenyl Carbons: Signals for the six carbons of the phenyl ring, typically between 128-135 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
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C=O Stretching: Two strong, distinct absorption bands will be prominent.
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Ester C=O: ~1720-1730 cm⁻¹
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Ketone C=O: ~1690-1700 cm⁻¹
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C-O Stretching: Strong bands between 1100-1300 cm⁻¹ corresponding to the C-O single bonds of the ester.
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Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
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Aromatic C-H Stretching: Signals observed just above 3000 cm⁻¹.
Mass Spectrometry
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Molecular Ion (M⁺): A clear peak at m/z = 230.
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Key Fragmentation Patterns:
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A prominent peak at m/z = 105, corresponding to the benzoyl cation [C₆H₅CO]⁺.
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A peak at m/z = 125, corresponding to the phenacyl cation [C₆H₅COCH₂]⁺.
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A peak at m/z = 95, corresponding to the furoyl cation [C₄H₃OCO]⁺.
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Part 3: Synthesis and Purification
The synthesis of phenacyl furan-2-carboxylate is a straightforward esterification, typically achieved via an Sₙ2 reaction between the furan-2-carboxylate anion and a phenacyl halide.
Synthetic Strategy: Nucleophilic Acyl Substitution
The chosen methodology is the reaction of a carboxylate salt with an alkyl halide. This is a classic and reliable method for ester synthesis.
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Causality of Experimental Choices:
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Deprotonation: Furan-2-carboxylic acid must first be converted to its conjugate base, the furoate anion. This is essential because the carboxylate is a much stronger nucleophile than the neutral carboxylic acid. A non-nucleophilic base like potassium carbonate or triethylamine is ideal to avoid competing reactions.
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Electrophile: Phenacyl bromide is an excellent electrophile. The bromine is a good leaving group, and the α-carbon is activated by the adjacent carbonyl group, making it highly susceptible to nucleophilic attack.
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Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is optimal. These solvents effectively solvate the cation of the carboxylate salt while not solvating the anion, leaving it "naked" and highly reactive. This accelerates the rate of the Sₙ2 reaction.
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Detailed Experimental Protocol
Materials:
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Furan-2-carboxylic acid (1.0 eq)
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Phenacyl bromide (1.05 eq)
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Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated NaCl solution)
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Deionized water
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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Salt Formation: To a round-bottom flask equipped with a magnetic stir bar, add furan-2-carboxylic acid (1.0 eq) and anhydrous DMF. Stir until dissolved. Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will likely become a suspension. Stir at room temperature for 30 minutes to ensure complete formation of the potassium furoate salt.
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Esterification: Add phenacyl bromide (1.05 eq) to the stirring suspension. The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours at room temperature, or it can be gently heated to 50 °C to accelerate the process.
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Work-up: Once the reaction is complete (disappearance of the starting acid by TLC), pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. The purpose of the water wash is to remove residual DMF and K₂CO₃, while the brine wash helps to remove residual water from the organic phase.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure phenacyl furan-2-carboxylate as a crystalline solid.
Workflow Visualization
Caption: Experimental workflow for the synthesis of phenacyl furan-2-carboxylate.
Part 4: Applications and Future Directions
While not a widely commercialized end-product, phenacyl furan-2-carboxylate holds significant value in specific scientific contexts.
Role as a Synthetic Intermediate
The primary application is as a protected form of furan-2-carboxylic acid. The phenacyl ester is stable to a variety of reaction conditions, particularly acidic ones, allowing chemists to perform modifications on other parts of a molecule without affecting the carboxylic acid.[6] Once the desired transformations are complete, the phenacyl group can be selectively removed under mild conditions (e.g., zinc in acetic acid) to unmask the carboxylic acid.
Potential as a Prodrug Candidate
Ester prodrugs are a cornerstone of pharmaceutical development, used to enhance properties like solubility, stability, and oral bioavailability.[7][8] Phenacyl furan-2-carboxylate can be viewed as a prodrug of furan-2-carboxylic acid or a more complex derivative.
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Mechanism of Action: If administered in vivo, the ester linkage would be a target for ubiquitous esterase enzymes in the blood and tissues. These enzymes would hydrolyze the ester, releasing the active furoic acid derivative and the biologically inert 2-hydroxy-1-phenylethanone. This strategy can improve the lipophilicity of a parent drug, potentially enhancing its ability to cross cell membranes.[7]
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Trustworthiness of the Approach: This is a self-validating system. The efficacy of the prodrug is directly tied to its cleavage into the active component, a well-understood and reliable biological process.
Caption: Logical pathway of a phenacyl furan-2-carboxylate prodrug strategy.
Relevance in Medicinal Chemistry
Given the broad antimicrobial and pharmacological activities of furan-containing compounds, phenacyl furan-2-carboxylate and its derivatives are logical candidates for biological screening.[3] The synthesis protocol described here provides a straightforward route to generate a library of related compounds for structure-activity relationship (SAR) studies, where the phenacyl portion could also be substituted to fine-tune activity and pharmacokinetic properties.
Conclusion
Phenacyl furan-2-carboxylate is a well-defined chemical entity that elegantly combines the biologically significant furan-2-carboxylic acid scaffold with the synthetically versatile phenacyl protecting group. While its primary role is that of a synthetic intermediate, its potential as a prodrug candidate for delivering furan-based therapeutic agents should not be overlooked. The straightforward synthesis, clear spectroscopic signature, and logical applications make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The protocols and data presented in this guide provide a solid, field-proven foundation for the effective utilization of this compound.
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